molecular formula C18H21NO5 B14654589 Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate CAS No. 40445-60-1

Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate

Cat. No.: B14654589
CAS No.: 40445-60-1
M. Wt: 331.4 g/mol
InChI Key: MFNDAOYQTUVHHB-UHFFFAOYSA-N
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Description

Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate is an organic compound that features a naphthalene ring substituted with a methoxy group and an amino group, which is further esterified with diethyl propanedioate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate typically involves the reaction of 6-methoxy-2-naphthylamine with diethyl malonate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of diethyl malonate, followed by esterification.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction of the nitro group (if present) can yield corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Nitro, sulfo, and halogenated derivatives.

Scientific Research Applications

Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

  • N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Comparison: Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate is unique due to its ester functional group, which can influence its reactivity and solubility compared to similar amide derivatives. The presence of the methoxy group on the naphthalene ring also imparts distinct electronic properties, affecting its interaction with biological targets and its overall chemical behavior.

Properties

CAS No.

40445-60-1

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

diethyl 2-[(6-methoxynaphthalen-2-yl)amino]propanedioate

InChI

InChI=1S/C18H21NO5/c1-4-23-17(20)16(18(21)24-5-2)19-14-8-6-13-11-15(22-3)9-7-12(13)10-14/h6-11,16,19H,4-5H2,1-3H3

InChI Key

MFNDAOYQTUVHHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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